molecular formula C12H10F2N2O5S B2647474 3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034426-01-0

3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2647474
CAS RN: 2034426-01-0
M. Wt: 332.28
InChI Key: KNIQAGPBKFLIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione” is a chemical compound. It’s part of the spiro heterocycles, which have received special attention in medicinal chemistry due to their promising biological activity .


Synthesis Analysis

Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . The azetidin-2-one ring, a key component of this compound, has given life-saving penicillin and cephalosporin antibiotics . Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .


Molecular Structure Analysis

Spirocyclic compounds, like this one, are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Scientific Research Applications

  • Oxazolidine Derivatives in Anticonvulsant Therapy

    • Tridione and Oxazolidine Dione Derivatives : Studies on compounds like Tridione (3, 5, 5-trimethyloxazolidine-2, 4-dione) have demonstrated marked anticonvulsant effects, showing effectiveness comparable to phenobarbital and dilantin in controlling seizures among epileptic patients, without major toxic effects observed (Thorne, 1945). Additionally, oxazolidine dione derivatives, including ethosuximide, have been noted for their efficacy in treating petit mal epilepsy, suggesting a critical role for this class of compounds in neuropharmacology (Weinstein & Allen, 1966).
  • Oxazolidinones in Antibacterial Therapy

    • Linezolid (PNU-100766) : As the first of the oxazolidinone class, linezolid has been effective against gram-positive bacteria, including multidrug-resistant strains. It has been used in treating nosocomial pneumonia, with comparative studies suggesting equivalent clinical cure rates and microbiological success rates to vancomycin, highlighting the potential of oxazolidinones in addressing resistant bacterial infections (Rubinstein et al., 2001). Moreover, studies on PNU-100480, an oxazolidinone superior to linezolid in experimental murine tuberculosis, indicate promising antimycobacterial activity, providing a potential new avenue for treating drug-resistant tuberculosis (Wallis et al., 2010).
  • Environmental and Occupational Exposure Studies

    • Perfluorinated Compounds (PFCs) and Oxazolidine Derivatives : Research on the exposure to compounds like perfluorooctane sulfonate and perfluorooctanoic acid (PFCs) in various contexts, including workplace and environmental settings, has provided critical insights into the toxicological profiles and potential health implications of these substances. Studies have explored the concentration of PFCs in maternal blood, cord blood, and breast milk, as well as their associations with kidney function and other health outcomes, underscoring the importance of understanding the environmental and health impacts of structurally related compounds (Fromme et al., 2010; Kataria et al., 2015).

properties

IUPAC Name

3-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O5S/c13-8-2-1-3-9(14)11(8)22(19,20)15-4-7(5-15)16-10(17)6-21-12(16)18/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIQAGPBKFLIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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